molecular formula C14H12O2S B1349968 4'-Methylsulfanyl-biphenyl-3-carboxylic acid CAS No. 728918-92-1

4'-Methylsulfanyl-biphenyl-3-carboxylic acid

Cat. No.: B1349968
CAS No.: 728918-92-1
M. Wt: 244.31 g/mol
InChI Key: BJBNXCLQJHPZDB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4’-Methylsulfanyl-biphenyl-3-carboxylic acid can be achieved through the Suzuki–Miyaura coupling reaction. This method involves the reaction of 3-bromobenzoic acid with 4-(methylthio)phenylboronic acid in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4’-Methylsulfanyl-biphenyl-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4’-Methylsulfanyl-biphenyl-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The carboxylic acid group can form ionic interactions with positively charged residues in proteins, further stabilizing the binding complex.

Comparison with Similar Compounds

4’-Methylsulfanyl-biphenyl-3-carboxylic acid can be compared with other biphenyl carboxylic acids, such as:

    4’-Methyl-biphenyl-3-carboxylic acid: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.

    4’-Ethylsulfanyl-biphenyl-3-carboxylic acid: Contains an ethylsulfanyl group instead of a methylsulfanyl group, which may affect its solubility and interaction with biological targets.

    4’-Hydroxyl-biphenyl-3-carboxylic acid: Features a hydroxyl group, leading to different hydrogen bonding capabilities and reactivity.

The uniqueness of 4’-Methylsulfanyl-biphenyl-3-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-17-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBNXCLQJHPZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375007
Record name 4'-(Methylsulfanyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728918-92-1
Record name 4′-(Methylthio)[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728918-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Methylsulfanyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 728918-92-1
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